molecular formula C19H17Cl2N3OS B2898002 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide CAS No. 932515-18-9

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2898002
CAS No.: 932515-18-9
M. Wt: 406.33
InChI Key: ZURQNTVESXZNKZ-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings, imidazole, and thioacetamide functionalities

Scientific Research Applications

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole and thioacetamide functionalities.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the imidazole derivative with chloroacetic acid and thiourea under basic conditions.

    Final Coupling: The final step involves the coupling of the 2-chlorobenzyl group with the thioacetamide-imidazole intermediate using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.

    Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Substituted benzyl and phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the thioacetamide group can participate in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the methyl group on the imidazole ring.

    N-(2-chlorobenzyl)-2-((5-(4-methylphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide: Contains a methyl group on the phenyl ring instead of a chlorine atom.

Uniqueness

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is unique due to the presence of both chlorine atoms on the benzyl and phenyl rings, which can influence its reactivity and binding properties. The combination of the imidazole and thioacetamide functionalities also provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-24-17(13-6-8-15(20)9-7-13)11-23-19(24)26-12-18(25)22-10-14-4-2-3-5-16(14)21/h2-9,11H,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURQNTVESXZNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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